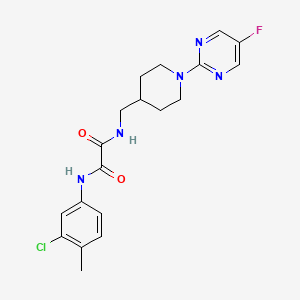
N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea, also known as QMU, is a chemical compound that has gained significant attention in the field of scientific research. It is a urea derivative that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors for Gastric and Urinary Tract Infections
Urease inhibitors, including urea derivatives, have potential applications in treating serious infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Despite the clinical use of acetohydroxamic acid for treating urinary tract infections, its severe side effects highlight the need for exploring new urease inhibitors with fewer adverse effects. Patent literature reviews suggest the exploration of various groups of urease inhibitors, including hydroxamic acids, phosphoramidates, and quinones, for potential medical applications (Kosikowska & Berlicki, 2011).
Urea Biosensors for Medical and Environmental Monitoring
Advancements in biosensors for detecting and quantifying urea concentration are significant, given urea's role as an end product of nitrogen metabolism in humans and its presence in various fields like fishery, dairy, and agriculture. Research on urea biosensors involves using urease as a bioreceptor element and exploring various materials for enzyme immobilization, including nanoparticles and conducting polymers. These developments aim at providing comprehensive information about sensing parameters of urea biosensors, potentially useful for health monitoring and environmental assessments (Botewad et al., 2021).
Quinoline and Its Derivatives as Corrosion Inhibitors
Quinoline derivatives, which may include structural motifs similar to N-(4-methoxyphenyl)-N'-(6-quinoxalinyl)urea, are utilized as anticorrosive materials. Their effectiveness against metallic corrosion, due to high electron density and the ability to form stable chelating complexes with metallic surfaces, highlights their industrial value. This review article encompasses recent reports on quinoline-based compounds as anticorrosive materials, providing insights into their applications and effectiveness (Verma, Quraishi, & Ebenso, 2020).
Urease and Nitrification Inhibitors for Agricultural Applications
The review on current knowledge regarding inhibitor technologies, such as urease and nitrification inhibitors, addresses their significant reduction in ammonia loss from urea-based fertilizers. The environmental and human health safety concerns associated with these inhibitors, such as NBPT and DCD, are discussed along with their regulatory frameworks. This research supports the EU’s targets for reducing greenhouse gas emissions, underlining the importance of urease inhibitors in enhancing agricultural efficiency and environmental sustainability (Ray et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-13-5-2-11(3-6-13)19-16(21)20-12-4-7-14-15(10-12)18-9-8-17-14/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOWMRDMHQCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)
![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)
![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2888382.png)
![N-(3-ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2888383.png)



